molecular formula C18H24N4O3 B11202022 N-(furan-2-ylmethyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(furan-2-ylmethyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11202022
M. Wt: 344.4 g/mol
InChI Key: VKSJKYHZEMQZGE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-ol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted pyrimidine compounds.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE shares similarities with other compounds containing furan, piperidine, and pyrimidine rings, such as:
    • Furan-2-carboxylic acid derivatives
    • 3-methylpiperidine derivatives
    • 6-methylpyrimidine derivatives

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide

InChI

InChI=1S/C18H24N4O3/c1-13-5-3-7-22(11-13)18-20-14(2)9-17(21-18)25-12-16(23)19-10-15-6-4-8-24-15/h4,6,8-9,13H,3,5,7,10-12H2,1-2H3,(H,19,23)

InChI Key

VKSJKYHZEMQZGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CO3)C

Origin of Product

United States

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